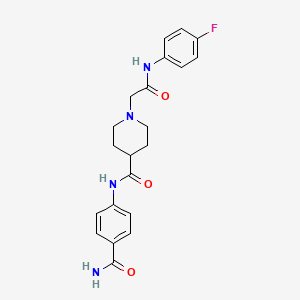

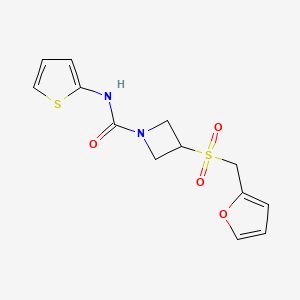

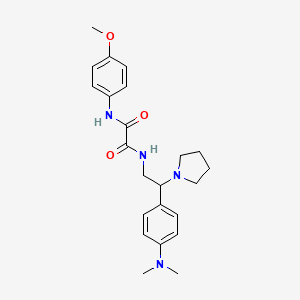

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of thiazole derivatives, known for exhibiting a range of biological and chemical properties. Research has explored its synthesis, molecular structure analysis, and potential applications, excluding its drug use and side effects.

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds like (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile, often involves reactions such as the Knoevenagel condensation or reactions with hydrazine hydrate and isothiocyanates, leading to various derivatives with potential biological activity (Bhale et al., 2018).

Molecular Structure Analysis

Structural investigations of similar compounds have been conducted using techniques like X-ray diffraction, 1H NMR, 13C NMR, FT-IR, and HRMS. These analyses help in confirming the molecular structure and understanding the steric and electronic effects influencing the compound's reactivity and properties (Frolov et al., 2005).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including bromination and reactions with lithium aluminum hydride, leading to the formation of new compounds with distinct chemical properties. The reactivity can be attributed to the presence of electron-withdrawing groups and the structural configuration of the thiazole ring (Pakholka et al., 2021).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature of substituents on the thiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its role as an electron acceptor in organic solar cells (Kazici et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability, and electron affinity, are key factors in the application of thiazole derivatives. Studies have shown that these compounds exhibit good photochromic behavior and potential for application in photochromic materials and devices (Shu, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Reduction and Derivative Formation : The reduction of similar acrylonitriles has been studied, yielding derivatives like (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene in varying yields. The structure of these compounds was confirmed by X-ray diffraction analysis (Frolov et al., 2005).

Novel Fluorescent Thiazoles : New fluorescent thiazoles based on a similar acrylonitrile core were synthesized, showing a range of fluorescent colors and photophysical properties. These compounds exhibited multifunctional properties and good emission in both solid phase and suspension (Eltyshev et al., 2021).

Biological and Pharmacological Applications

Cytotoxic Activities : Acrylonitriles with various substituted rings were synthesized and showed in vitro cytotoxic potency against human cancer cell lines. The structure-activity relationships indicated sensitivity to changes in the molecule, with some compounds showing significant potency (Sa̧czewski et al., 2004).

Fungicidal Activity : Compounds similar to the specified acrylonitrile showed notable fungicidal activity, especially against Colletotrichum gossypii. Their structures were confirmed through various spectroscopic methods (Shen De-long, 2010).

Anti-Tumor Activities : A study revealed that certain acrylonitrile derivatives possess good anti-tumor activities. Some compounds were particularly effective against breast carcinoma, also demonstrating excellent radical scavenging properties (Bhale et al., 2018).

Photophysical and Electrochemical Properties

Photovoltaic Properties : Novel Ruthenium(II) sensitizers based on similar acrylonitriles were synthesized for dye-sensitized solar cell applications. The introduction of certain acrylonitrile groups improved light harvesting efficiency and power conversion efficiency in solar cells (Ryu et al., 2009).

Photochromic Properties : Research on photochromic dithienylethenes compounds containing oxadiazoles, a structure related to acrylonitriles, highlighted their potential in applications requiring light-responsive materials (Shu, 2011).

Corrosion Inhibition : Thiazole derivatives, closely related to the specified acrylonitrile, were studied for their effectiveness as corrosion inhibitors, particularly in oil-well tubular steel. This demonstrates the compound's potential utility in industrial applications (Yadav et al., 2015).

Eigenschaften

IUPAC Name |

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2S2/c1-10-4-5-22-16(10)7-12(8-20)17-21-15(9-23-17)11-2-3-13(18)14(19)6-11/h2-7,9H,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSNSFMSWWFNGD-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)

![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)

![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)